molecular formula C21H16ClN3O4S B2922218 2-chloro-4-nitro-N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 897620-39-2

2-chloro-4-nitro-N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No.: B2922218
CAS No.: 897620-39-2
M. Wt: 441.89
InChI Key: PHVZXVURQFMNOD-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a 2-chloro-4-nitro-substituted aromatic ring linked to a 1,2,3,4-tetrahydroquinoline scaffold modified with a thiophene-2-carbonyl group.

Properties

IUPAC Name

2-chloro-4-nitro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O4S/c22-17-12-15(25(28)29)6-7-16(17)20(26)23-14-5-8-18-13(11-14)3-1-9-24(18)21(27)19-4-2-10-30-19/h2,4-8,10-12H,1,3,9H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHVZXVURQFMNOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)N(C1)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-chloro-4-nitro-N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular structure of the compound is characterized by a chloro and nitro substituent on a benzamide backbone, linked to a thiophene-2-carbonyl group and a tetrahydroquinoline moiety. This unique structure may contribute to its biological properties.

Antitumor Activity

Recent studies have shown that compounds with similar structural motifs exhibit significant antitumor activity. For instance, tetrahydroquinoline derivatives have demonstrated inhibition of cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest.

Case Study:
A related compound was evaluated for its effectiveness against human tumor cell lines such as KB, DLD, and HepG2. The results indicated that certain derivatives exhibited potent cytotoxicity with IC50 values in the low micromolar range, suggesting that modifications in the side chains could enhance activity .

Antimicrobial Activity

The antimicrobial properties of benzamide derivatives have been well-documented. The compound may exhibit inhibitory effects against various pathogens. For example, studies on related compounds have shown activity against Gram-positive bacteria and fungi.

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BCandida albicans16 µg/mL
2-Chloro-4-nitro...Escherichia coliTBD

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of Enzymatic Pathways: Compounds with similar structures often target specific enzymes involved in tumor growth or microbial resistance.
  • Interaction with DNA: Some derivatives have been shown to intercalate into DNA or inhibit topoisomerases, leading to disrupted replication processes.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzamide derivatives. Modifications at specific positions on the benzamide or thiophene rings can significantly alter potency and selectivity.

Key Findings:

  • Substituents at the para position of the benzamide enhance binding affinity to target proteins.
  • The introduction of electron-withdrawing groups (like nitro) increases lipophilicity and cellular uptake.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

Substituent Diversity: The target compound’s thiophene-2-carbonyl group distinguishes it from sulfonyl-containing analogs (e.g., ), which may alter electronic properties and binding kinetics. The nitro group in the target compound is absent in other analogs, suggesting unique reactivity or selectivity in enzyme inhibition.

Synthetic Methods :

  • Analogs in were synthesized via imidamide coupling and purified as dihydrochloride salts (e.g., compound 70, 72.6% yield, HPLC purity >95%) . Similar methods may apply to the target compound.
  • Electrochemical studies of CTDB involved ionic liquid electrolytes, highlighting divergent applications compared to biologically oriented analogs .
Nitric Oxide Synthase (NOS) Inhibition:

Compounds with tetrahydroquinoline scaffolds, such as those in , exhibit NOS inhibitory activity. For example, compound 70 showed selectivity for iNOS over eNOS and nNOS, critical for anti-inflammatory applications . The target compound’s nitro group may enhance interactions with NOS heme centers, though experimental validation is required.

Physicochemical Properties

  • Molecular Weight : The target compound (465.89 g/mol) falls within the range of analogs (368.43–474.9 g/mol), suggesting comparable solubility and permeability.
  • Purity : Analogs in achieved >95% HPLC purity, a benchmark for pharmacological relevance .

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